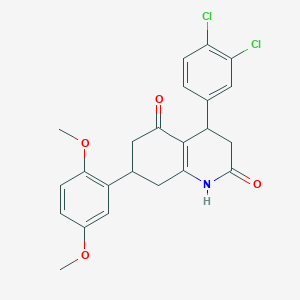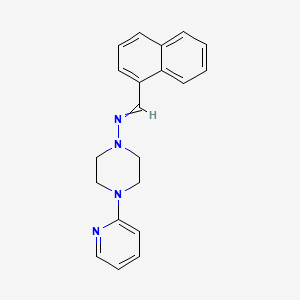![molecular formula C17H15N3O3S B5572895 2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5572895.png)
2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.08341252 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis Applications
- 2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole and its derivatives have been utilized in peptide synthesis. For instance, p-methoxybenzyl esters of protected amino acids and peptides were prepared using imidazole-promoted condensation, which illustrates the use of p-methoxybenzyl as a carboxyl-protecting group in peptide synthesis (F. Stewart, 1968).
Crystal Structure and Spectroscopic Analysis
- The crystal structure and spectroscopic analysis of certain imidazole derivatives, including those with methoxybenzyl groups, have been conducted to understand their compositions and molecular structures. These analyses reveal crucial information about the intermolecular interactions and the formation of supramolecular networks (A. Banu et al., 2013).
Drug Discovery and Design
- Imidazole derivatives have been used in the design and synthesis of nonpeptidic farnesyltransferase inhibitors. These inhibitors are significant in therapeutic applications, particularly in targeting protein farnesyltransferase for cancer treatment (J. Ohkanda et al., 2002).
Corrosion Inhibition
- Imidazole derivatives have shown effectiveness as corrosion inhibitors. For instance, studies on novel imidazole derivatives indicate their potential in protecting materials like J55 steel in corrosive environments, offering insights into their practical applications in material science (Ambrish Singh et al., 2017).
Antihypertensive Properties
- Research on imidazole derivatives, particularly in the context of angiotensin II receptor antagonists, has contributed to the development of orally active antihypertensive medications. These studies are crucial for advancing cardiovascular drug therapies (D. Carini et al., 1991).
Antioxidant Properties
- Some imidazole derivatives, including those with methoxy groups, have been analyzed for their antioxidant properties. This research is relevant in the context of developing compounds with potential therapeutic benefits in oxidative stress-related conditions (M. Gür et al., 2017).
Cellular and Molecular Biology Research
- Studies on imidazole derivatives have explored their effects on cellular processes, such as inhibiting chondrogenesis in mouse limb bud cell cultures. This research provides insights into the biological activities of these compounds at the cellular level (T. Tsuchiya et al., 1987).
将来の方向性
特性
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16-5-3-2-4-13(16)11-24-17-18-10-15(19-17)12-6-8-14(9-7-12)20(21)22/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGRTJRCPRTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)
![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)
![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)
![1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole](/img/structure/B5572881.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572891.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B5572892.png)
